4a,9a-Epoxyanthracene-1,4,9,10-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a,9a-Epoxyanthracene-1,4,9,10-tetrone is a versatile organic compound known for its unique structure and reactivity. It is widely used as a synthon in the synthesis of various anthracyclinone derivatives, which are important in medicinal chemistry .
Preparation Methods
The synthesis of 4a,9a-Epoxyanthracene-1,4,9,10-tetrone typically involves the oxidation of anthracene-1,4,9,10-tetrone using m-chloroperbenzoic acid . This reaction proceeds under mild conditions and yields the desired epoxide in good quantities. Industrial production methods may involve similar oxidative processes, ensuring high purity and yield .
Chemical Reactions Analysis
4a,9a-Epoxyanthracene-1,4,9,10-tetrone undergoes a variety of chemical reactions, including:
Scientific Research Applications
4a,9a-Epoxyanthracene-1,4,9,10-tetrone is extensively used in scientific research due to its reactivity and versatility:
Mechanism of Action
The mechanism of action of 4a,9a-Epoxyanthracene-1,4,9,10-tetrone involves its ability to undergo cycloaddition reactions, forming stable adducts with various dienes . These reactions proceed via the formation of endo-transition states, leading to the formation of single stereoisomers . The compound’s reactivity is attributed to the presence of the epoxide group, which facilitates these cycloaddition reactions .
Comparison with Similar Compounds
4a,9a-Epoxyanthracene-1,4,9,10-tetrone is unique due to its epoxide functionality and its ability to form stable cycloadducts. Similar compounds include:
Properties
IUPAC Name |
15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3,5,7,12-tetraene-2,9,11,14-tetrone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6O5/c15-9-5-6-10(16)14-12(18)8-4-2-1-3-7(8)11(17)13(9,14)19-14/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBFYLLNWWODLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C34C(=O)C=CC(=O)C3(C2=O)O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90989330 |
Source
|
Record name | 4a,9a-Epoxyanthracene-1,4,9,10-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90989330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69448-06-2 |
Source
|
Record name | 4a,9a-Epoxy-4a,9a-dihydroanthracene-1,4,9,10-tetrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069448062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4a,9a-Epoxyanthracene-1,4,9,10-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90989330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.